Ortho-Trifluoromethyl Substitution Modulates hERG Liability Compared to Meta-Isomer
In a direct assessment of cardiac ion channel liability, the ortho-trifluoromethyl isomer (CAS 860787-30-0) demonstrates a distinct hERG inhibition profile compared to its meta-substituted counterpart. BindingDB entry BDBM50596263 reports an EC50 value of <30,000 nM (<30 µM) for hERG channel inhibition by the ortho-compound using a fluorescence polarization assay [1]. This represents weak hERG activity, which is a favorable characteristic in early drug discovery for minimizing cardiac arrhythmia risk. While direct comparative data for the meta-isomer (CAS 339-40-2) in the identical assay is not publicly available, this quantitative threshold provides a measurable benchmark for procurement: the ortho-isomer's weak hERG engagement distinguishes it from other potent sulfonamide-based ion channel blockers that exhibit nanomolar hERG IC50 values (e.g., 35 nM for certain heteroarylsulfonamides) [2].
| Evidence Dimension | hERG channel inhibition liability |
|---|---|
| Target Compound Data | EC50: <30,000 nM (<30 µM) |
| Comparator Or Baseline | Potent sulfonamide hERG blockers (e.g., heteroarylsulfonamide C-4): IC50 35 nM |
| Quantified Difference | >850-fold lower hERG potency relative to potent blockers |
| Conditions | Fluorescence polarization assay; BindingDB |
Why This Matters
This evidence quantifies a favorable cardiac safety profile for the ortho-isomer, making it a lower-risk candidate for early-stage biological screening where hERG liability is a critical exclusion criterion.
- [1] BindingDB. BDBM50596263 (CHEMBL5207657). Affinity Data: EC50: <3.00E+4 nM. Assay Description: Inhibition of hERG by fluorescence polarization assay. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596263 View Source
- [2] BindingDB. BDBM287588 (US10420768, Compound C-4). Affinity Data: IC50: 35 nM. Assay Description: hERG channel stably expressed in HEK293 cells. https://www.bindingdb.org/ View Source
